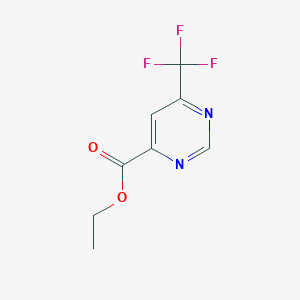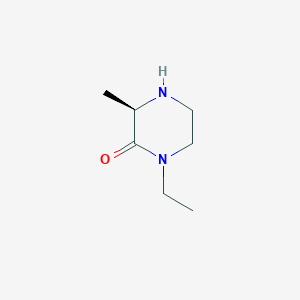
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide is a chemical compound with the molecular formula C12H11BrN4O and a molecular weight of 307.15 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide involves several steps. One common method includes the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Industrial production methods may involve optimization of these steps to increase yield and purity .
Analyse Des Réactions Chimiques
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide can be compared with other similar compounds in the naphthyridine family, such as:
8-Amino-1,7-naphthyridine-3-carboxamide: Lacks the bromo and cyclopropyl groups, which may affect its biological activity.
5-Bromo-1,7-naphthyridine-3-carboxamide: Lacks the amino and cyclopropyl groups, leading to different chemical properties.
N-Cyclopropyl-1,7-naphthyridine-3-carboxamide: Lacks the amino and bromo groups, which may influence its reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H11BrN4O |
|---|---|
Poids moléculaire |
307.15 g/mol |
Nom IUPAC |
8-amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O/c13-9-5-16-11(14)10-8(9)3-6(4-15-10)12(18)17-7-1-2-7/h3-5,7H,1-2H2,(H2,14,16)(H,17,18) |
Clé InChI |
ABPJEJDKOLONMY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2=CC3=C(C(=NC=C3Br)N)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)







![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)
![5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13901743.png)
![3,6-Dimethylthieno[3,2-b]thiophene](/img/structure/B13901749.png)


